molecular formula C27H27NO B4579353 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide

3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide

Cat. No.: B4579353
M. Wt: 381.5 g/mol
InChI Key: XNUCRLHNRAATLI-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide is a complex organic compound with a unique structure that includes phenyl, cyclopentyl, and acrylamide groups

Scientific Research Applications

3,3-Diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,3-diphenylprop-2-enamide with 1-phenylcyclopentylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically results in the hydrogenated product.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylprop-2-enamide: Lacks the cyclopentylmethyl group, making it less complex.

    N-[(1-Phenylcyclopentyl)methyl]prop-2-enamide: Lacks the diphenyl groups, resulting in different chemical properties.

Uniqueness

3,3-Diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide is unique due to its combination of phenyl, cyclopentyl, and acrylamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,3-diphenyl-N-[(1-phenylcyclopentyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO/c29-26(28-21-27(18-10-11-19-27)24-16-8-3-9-17-24)20-25(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-9,12-17,20H,10-11,18-19,21H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUCRLHNRAATLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.